Cas no 90561-76-5 (N-(4-Bromophenyl)methylacetamide)

N-(4-Bromophenyl)methylacetamide structure
90561-76-5 structure
Product Name:N-(4-Bromophenyl)methylacetamide
CAS番号:90561-76-5
MF:C9H10BrNO
メガワット:228.08580160141
CID:858972
PubChem ID:15640188
Update Time:2024-10-26

N-(4-Bromophenyl)methylacetamide 化学的及び物理的性質

名前と識別子

    • Acetamide, N-[(4-bromophenyl)methyl]-
    • N-acetyl-4-bromobenzylamine
    • Acetamide, N-(p-bromobenzyl)- (6CI, 7CI)
    • N-[(4-Bromophenyl)methyl]acetamide (ACI)
    • N-(4-Bromobenzyl)acetamide
    • C78568
    • EN300-101529
    • Z816034502
    • 90561-76-5
    • SB79635
    • DTXSID701297837
    • SCHEMBL540769
    • 1Z-0016
    • DA-40688
    • CS-0197491
    • MFCD14659390
    • N-[(4-bromophenyl)methyl]acetamide
    • AKOS008842263
    • N-(4-Bromophenyl)methylacetamide
    • インチ: 1S/C9H10BrNO/c1-7(12)11-6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3,(H,11,12)
    • InChIKey: HBBBWKUVJSIFKV-UHFFFAOYSA-N
    • ほほえんだ: O=C(C)NCC1C=CC(Br)=CC=1

計算された属性

  • せいみつぶんしりょう: 226.99458g/mol
  • どういたいしつりょう: 226.99458g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 153
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 29.1Ų

N-(4-Bromophenyl)methylacetamide 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
N498428-25mg
N-[(4-Bromophenyl)methyl]acetamide
90561-76-5
25mg
$ 50.00 2022-06-02
TRC
N498428-50mg
N-[(4-Bromophenyl)methyl]acetamide
90561-76-5
50mg
$ 95.00 2022-06-02
TRC
N498428-250mg
N-[(4-Bromophenyl)methyl]acetamide
90561-76-5
250mg
$ 320.00 2022-06-02
Apollo Scientific
OR32516-1g
N-[(4-Bromophenyl)methyl]acetamide
90561-76-5 97%
1g
£192.00 2025-02-19
A2B Chem LLC
AH98877-10g
N-[(4-Bromophenyl)methyl]acetamide
90561-76-5 95%
10g
$1584.00 2024-05-20
1PlusChem
1P00H519-500mg
AcetaMide, N-[(4-broMophenyl)Methyl]-
90561-76-5 97%
500mg
$92.00 2024-04-20
1PlusChem
1P00H519-5g
AcetaMide, N-[(4-broMophenyl)Methyl]-
90561-76-5 97%
5g
$363.00 2024-04-20
Aaron
AR00H59L-500mg
AcetaMide, N-[(4-broMophenyl)Methyl]-
90561-76-5 97%
500mg
$93.00 2025-01-24
Aaron
AR00H59L-5g
AcetaMide, N-[(4-broMophenyl)Methyl]-
90561-76-5 97%
5g
$422.00 2025-01-24
Apollo Scientific
OR32516-250mg
N-[(4-Bromophenyl)methyl]acetamide
90561-76-5 97%
250mg
£79.00 2025-02-19

N-(4-Bromophenyl)methylacetamide 合成方法

合成方法 1

はんのうじょうけん
1.1 Catalysts: Triacylglycerol lipase Solvents: Toluene ;  2 h, 100 °C
リファレンス
Synergy between chemo- and bio-catalysts in multi-step transformations
Caiazzo, Aldo; Garcia, Paula M. L.; Wever, Ron; van Hest, Jan C. M.; Rowan, Alan E.; et al, Organic & Biomolecular Chemistry, 2009, 7(14), 2926-2932

合成方法 2

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ,  Tetrahydrofuran ;  0 °C; 3 h, 0 °C → rt
リファレンス
N-Benzylpiperidinol derivatives as novel USP7 inhibitors: structure-activity relationships and X-ray crystallographic studies
Li, Minglei; Liu, Shengjie; Chen, Hui; Zhou, Xinyu; Zhou, Jin; et al, European Journal of Medicinal Chemistry, 2020, 199,

合成方法 3

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid ,  Tetrabutylammonium hexafluorophosphate ,  Water Catalysts: Cyclopropenylium, 1,2,3-tris[(2R,6S)-2,6-dimethyl-1-piperidinyl]-, rel-, perchlo… Solvents: Acetonitrile ;  48 h, rt
リファレンス
C-H Amination via Electrophotocatalytic Ritter-type Reaction
Shen, Tao; Lambert, Tristan H., Journal of the American Chemical Society, 2021, 143(23), 8597-8602

合成方法 4

はんのうじょうけん
1.1 Catalysts: 1,10-Phenanthroline, monohydrate ,  Copper fluoride (CuF2) Solvents: Chlorobenzene ;  40 bar, rt; 24 h, 140 °C
リファレンス
An unexpected copper-catalyzed carbonylative acetylation of amines
Li, Yahui; Wang, Changsheng; Zhu, Fengxiang; Wang, Zechao; Soule, Jean-Francois; et al, Chemical Communications (Cambridge, 2017, 53(1), 142-144

合成方法 5

はんのうじょうけん
1.1 Reagents: Methanesulfonic acid ,  Ammonia ,  Water Catalysts: Tetrabutylammonium hexafluorophosphate Solvents: Methanol
リファレンス
Continuous direct anodic flow oxidation of aromatic hydrocarbons to benzyl amides
Kabeshov, Mikhail A.; Musio, Biagia; Ley, Steven V., Reaction Chemistry & Engineering, 2017, 2(6), 822-825

合成方法 6

はんのうじょうけん
1.1 Reagents: Tetraethylammonium bromide ,  Acetic anhydride Solvents: Acetonitrile
リファレンス
Cathodic reduction of aliphatic azides and of azides activated by olefinic and carbonyl groups
Knittel, Dierk, Monatshefte fuer Chemie, 1986, 117(5), 679-87

合成方法 7

はんのうじょうけん
1.1 Catalysts: Silica (reaction products with 3-aminopropyltrimethoxysilane and chlorosulfonic acid) ,  Chlorosulfonic acid (reaction products with 3-aminopropyltrimethoxysilane and silica) ,  Aminopropyltrimethoxysilane (reaction products with silica and chlorosulfonic acid) ;  60 min, 80 °C
リファレンス
Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propylsulphamic acid (SBNPSA) under solvent-free conditions
Shakeri, Maryam-Sadat; Tajik, Hassan; Niknam, Khodabakhsh, Journal of Chemical Sciences (Bangalore, 2012, 124(5), 1025-1032

合成方法 8

はんのうじょうけん
1.1 Catalysts: Calcium bisulfate Solvents: Acetonitrile ;  2.0 h, 80 °C
リファレンス
Ca(HSO4)2 mediated conversion of alcohols into N-substituted amides under heterogeneous conditions: a modified Ritter reaction
Niknam, K.; Zolfigol, M. A.; Sadabadi, T., Journal of the Iranian Chemical Society, 2007, 4(2), 199-204

合成方法 9

はんのうじょうけん
1.1 Reagents: Water Catalysts: 4-tert-Butylbenzoic acid ,  Iodobenzene ,  Boron trifluoride ,  Selectfluor Solvents: Acetonitrile ;  16 h, 25 °C
リファレンス
C(sp3)-H Ritter amination by excitation of in-situ generated iodine(III)-BF3 complexes
Narobe, Rok; Murugesan, Kathiravan; Haag, Christoph; Schirmer, Tobias Emanuel; Koenig, Burkhard, Chemical Communications (Cambridge, 2022, 58(63), 8778-8781

合成方法 10

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  5 min, 0 °C
1.2 5 h, 0 °C → rt
リファレンス
Distal meta-alkenylation of formal amines enabled by catalytic use of hydrogen-bonding anionic ligands
Goswami, Nupur; Sinha, Soumya Kumar; Mondal, Partha; Adhya, S.; Datta, Ayan; et al, Chem, 2023, 9(4), 989-1003

合成方法 11

はんのうじょうけん
1.1 Reagents: Tetraethylammonium tetrafluoroborate ,  Potassium bromide Solvents: Dichloromethane ,  Water ;  2 h
リファレンス
Amino acids in electrochemical metal-free benzylic C-H amidation
Strekalova, Sofia ; Kononov, Alexander; Budnikova, Yulia, Tetrahedron Letters, 2022, 102,

合成方法 12

はんのうじょうけん
1.1 Reagents: Boron trifluoride ,  Water ,  Selectfluor Catalysts: Iodobenzene Solvents: Acetonitrile ;  16 h, 25 °C
リファレンス
Decarboxylative Ritter-Type Amination by Cooperative Iodine (I/III)-Boron Lewis Acid Catalysis
Narobe, Rok; Murugesan, Kathiravan; Schmid, Simon; Koenig, Burkhard, ACS Catalysis, 2022, 12(1), 809-817

合成方法 13

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-bromo-, sodium salt (1:1) Solvents: Water ;  2.5 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified
1.3 Reagents: Pyridine ;  2 h, rt
1.4 Reagents: Water
リファレンス
Chemistry of unprotected amino acids in aqueous solution: direct bromination of aromatic amino acids with bromoisocyanuric acid sodium salt under strong acidic condition
Yokoyama, Yuusaku; Yamaguchi, Tomotsugu; Sato, Masanori; Kobayashi, Eri; Murakami, Yasuoki; et al, Chemical & Pharmaceutical Bulletin, 2006, 54(12), 1715-1719

N-(4-Bromophenyl)methylacetamide Raw materials

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